molecular formula C16H11ClF3N3 B2931156 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477861-91-9

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

Cat. No.: B2931156
CAS No.: 477861-91-9
M. Wt: 337.73
InChI Key: MJDQSXPVMHGUFD-UHFFFAOYSA-N
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Description

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Similar to gefitinib, used in cancer therapy targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness: 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other quinazoline derivatives .

Properties

IUPAC Name

7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQSXPVMHGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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